
2,7-Dichloro-10-methyl-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dichloro-10-methyl-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenoxazine derivatives, including 2,7-Dichloro-10-methyl-10H-phenoxazine, typically involves several methods. Common approaches include:
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
Reductive Cyclization: This method uses reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method involves palladium-catalyzed N-arylation reactions.
Industrial Production Methods: Industrial production of phenoxazine derivatives often employs large-scale oxidative cyclization and Pd-catalyzed N-arylation due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine oxides, while reduction may produce phenoxazine hydrides .
Aplicaciones Científicas De Investigación
2,7-Dichloro-10-methyl-10H-phenoxazine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in chemotherapy and as an antibiotic.
Industry: It is used in the development of organic light-emitting diodes and dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of 2,7-Dichloro-10-methyl-10H-phenoxazine involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with cellular components, leading to antimicrobial or antitumor effects .
Comparación Con Compuestos Similares
Phenazine: Known for its antimicrobial properties.
Phenothiazine: Used in antipsychotic medications.
Acridine: Known for its use in dyes and antiseptics.
Uniqueness: 2,7-Dichloro-10-methyl-10H-phenoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
72403-89-5 |
|---|---|
Fórmula molecular |
C13H9Cl2NO |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
2,7-dichloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H9Cl2NO/c1-16-10-4-2-9(15)7-13(10)17-12-5-3-8(14)6-11(12)16/h2-7H,1H3 |
Clave InChI |
IDTWXXIYJOLBOK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Cl)OC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)
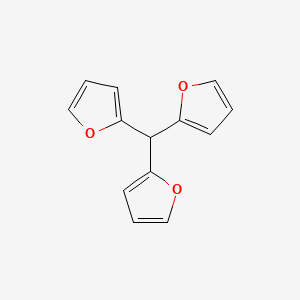
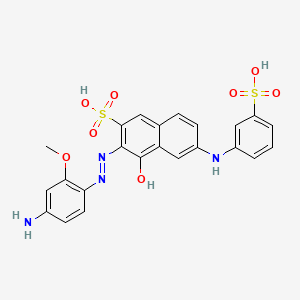
![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
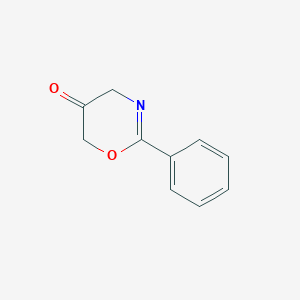

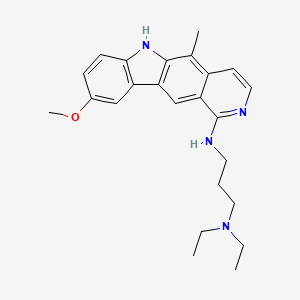
![9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane](/img/structure/B14454048.png)
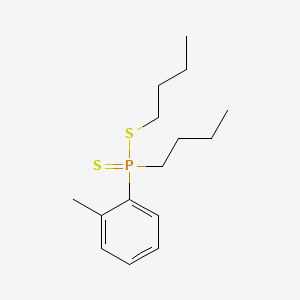
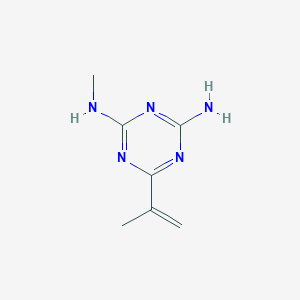
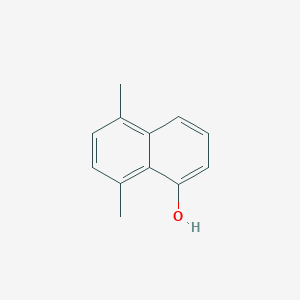

![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
